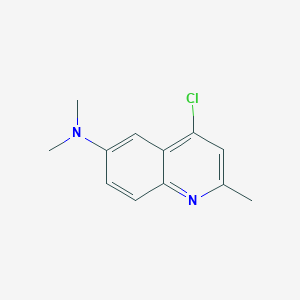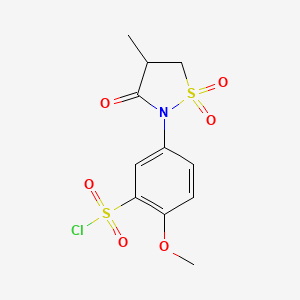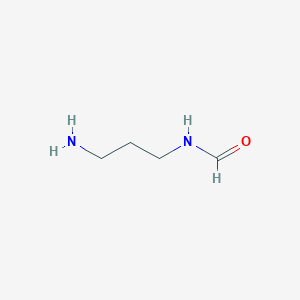
N-(3-aminopropyl)formamide
Descripción general
Descripción
N-(3-aminopropyl)formamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-catalyzed Aminocarbonylation : N-substituted formamides, including N-(3-aminopropyl)formamide, can be used as an amide source in palladium-catalyzed aminocarbonylation of aryl halides. This method is significant as it eliminates the need for toxic carbon monoxide gas, utilizing a Vilsmeier-type intermediate instead (Sawant et al., 2011).
Synthesis of N-Formylation of Amines : N-(3-aminopropyl)formamide and other formamides are important intermediates in the synthesis of pharmaceutically important compounds and act as catalysts in certain reactions. Their role is pivotal in the synthesis of Formamidines and peptide synthesis (Bhat et al., 2017).
Formamides in Industrial Applications : The paper elaborates on the synthesis of formamides using CO2 and H2, mentioning the challenges in the selective N-formylation of amines containing unsaturated groups. This research is crucial in fine-tuning the process for industrial applications, where formamides like N-(3-aminopropyl)formamide are key intermediates (Liu et al., 2017).
Cross-dehydrogenative Coupling : The study highlights the growing research in direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions. This novel approach prepares various carboxamide, carbamate, and urea derivatives, significant in medicinal chemistry and natural product synthesis (He et al., 2020).
Biodegradability of Polyesteramides : The synthesis and biodegradation of polyesteramides containing peptide linkages using amino acid residues and compounds like N-(3-aminopropyl)formamide. These polymers have potential applications in agricultural or biomedical fields due to their solubility in various solvents and their biodegradability under enzyme influence (Fan et al., 2000).
ZnO as a Catalyst for N-formylation : The study demonstrates the use of ZnO as a catalyst for efficient N-formylation of amines under solvent-free conditions. This method, involving compounds like N-(3-aminopropyl)formamide, is highlighted for its simplicity, high yields, and chemoselectivity (Hosseini‐Sarvari & Sharghi, 2006).
Propiedades
IUPAC Name |
N-(3-aminopropyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-2-1-3-6-4-7/h4H,1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFWPNTHCCMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792907.png)
![1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792909.png)
![1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792914.png)
![4-Fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzoic acid](/img/structure/B7792916.png)
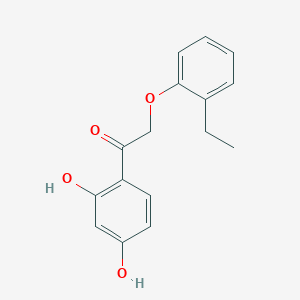


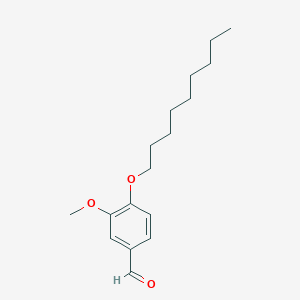
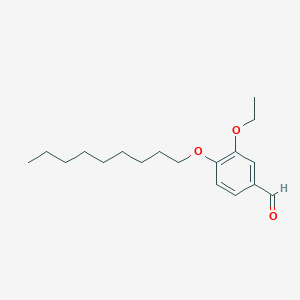
![[1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine](/img/structure/B7792949.png)
